Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate
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Description
“Methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known for their pronounced cytotoxic activity .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Scientific Research Applications
Antitumor Agents and Enzyme Inhibitors
A study designed and synthesized classical antifolates with pyrrolo[2,3-d]pyrimidine scaffolds, showing potent inhibitory activity against both human DHFR and TS. This dual inhibitory capability suggests potential applications in antitumor therapies. These compounds were also evaluated as substrates for folylpolyglutamate synthetase (FPGS), indicating their bioactivation potential within the cell, which could enhance their antitumor efficacy (Gangjee et al., 2005).
Antimicrobial Additives
Another application involves the synthesis of pyrimidine derivatives for use as antimicrobial additives in materials like polyurethane varnish and printing ink paste. These compounds displayed significant antimicrobial effects against various microbial strains, demonstrating their utility in enhancing the antimicrobial properties of coatings and inks (El‐Wahab et al., 2015).
Environmental Herbicide Impact
Research on the environmental impact of related sulfonamides, such as sulfometuron methyl, shows minimal residue movement in both water and soil, highlighting the environmental considerations in the use of such chemicals (Neary & Michael, 1989).
Properties
IUPAC Name |
methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-14(18)10-2-4-12(5-3-10)22(19,20)17-7-11-6-15-9-16-13(11)8-17/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZQLZCHRSSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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